Boc-L-Cys(Propargyl)-OH Demonstrates SPPS Strategy Orthogonality Compared to Fmoc Analogs
Boc-L-Cys(Propargyl)-OH is specifically designed for Boc/Benzyl solid-phase peptide synthesis (SPPS) and is incompatible with Fmoc/tBu SPPS without an orthogonal protection strategy [1]. In contrast, the widely available analog Fmoc-L-Cys(Propargyl)-OH is exclusively compatible with Fmoc/tBu SPPS [1]. Direct substitution in a Boc SPPS protocol would lead to premature deprotection of the Fmoc group and result in synthesis failure [1]. This distinction provides a clear, binary selection criterion for procurement based on the intended SPPS strategy.
| Evidence Dimension | SPPS Compatibility |
|---|---|
| Target Compound Data | Compatible with Boc/Benzyl SPPS |
| Comparator Or Baseline | Fmoc-L-Cys(Propargyl)-OH: Compatible with Fmoc/tBu SPPS |
| Quantified Difference | Mutually exclusive compatibility; substitution leads to synthetic incompatibility |
| Conditions | Standard SPPS protocols (acidic Boc deprotection vs. basic Fmoc deprotection) |
Why This Matters
Procurement based on the correct protection strategy prevents costly synthesis failures and ensures product suitability for the intended SPPS workflow.
- [1] Iris Biotech GmbH. Fmoc-L-Cys(Propargyl)-OH Technical Blog. Published 2017-11-22. Retrieved from https://iris-biotech.de/en/blog/fmoc-l-cys-propargyl-oh.html View Source
